molecular formula C12H14O3 B114674 Ethyl 2-oxo-4-phenylbutyrate CAS No. 64920-29-2

Ethyl 2-oxo-4-phenylbutyrate

Cat. No. B114674
CAS RN: 64920-29-2
M. Wt: 206.24 g/mol
InChI Key: STPXIOGYOLJXMZ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-phenylbutyrate is an aliphatic α-ketoester . It may be used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .


Synthesis Analysis

The synthesis of Ethyl 2-oxo-4-phenylbutyrate involves the addition of potassium tert-butoxide to a solution of the diester in toluene at 0 °C . After being stirred at the same temperature for 30 min, the reaction mixture is kept at room temperature overnight . The residue is purified by flash chromatography to yield the keto-ester .


Molecular Structure Analysis

The molecular formula of Ethyl 2-oxo-4-phenylbutyrate is C12H14O3 . Its molecular weight is 206.24 .


Chemical Reactions Analysis

Bioreduction of Ethyl 2-oxo-4-phenylbutyrate yields ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of Ethyl 2-oxo-4-phenylbutyrate by Saccharomyces cerevisiae has been reported .


Physical And Chemical Properties Analysis

Ethyl 2-oxo-4-phenylbutyrate is a light yellow oily liquid . It has a boiling point of 132 °C/2 mmHg , a density of 1.091 g/mL at 25 °C , and a refractive index of n20/D 1.504 .

Scientific Research Applications

Synthesis of Chiral Precursors

Ethyl 2-oxo-4-phenylbutyrate is used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate , which is a crucial chiral precursor for the production of angiotensin-converting enzyme (ACE) inhibitors . These inhibitors are essential in the treatment of hypertension and heart failure.

Biocatalysis

The compound serves as a substrate in biocatalytic processes, particularly in the reduction reactions catalyzed by baker’s yeast . This application is significant in the field of green chemistry, where enzymes are used to catalyze chemical reactions under environmentally friendly conditions.

Asymmetric Synthesis

Ethyl 2-oxo-4-phenylbutyrate is involved in asymmetric synthesis, where it is reduced to produce enantiomerically pure substances . This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety.

Study of Ionic Liquids

The compound has been used to study the effects of ionic liquids on enzymatic reactions . Ionic liquids can improve the solubility of substrates and can be used to create novel reaction-separation processes, enhancing the efficiency of biocatalytic reactions.

Enantioselective Hydrogenation

Researchers have utilized ethyl 2-oxo-4-phenylbutyrate in enantioselective hydrogenation reactions . This process is used to produce specific enantiomers of a compound, which is crucial for creating drugs with desired biological activities.

Safety And Hazards

Ethyl 2-oxo-4-phenylbutyrate should be handled with personal protective equipment/face protection . It should be stored in a dry, cool, and well-ventilated place . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

The bioreduction of Ethyl 2-oxo-4-phenylbutyrate is a topic of interest in research . Studies on the discovery and properties of isolated reductases are of special interest to prompt the biocatalytic preparation of chiral ®-HPBE .

properties

IUPAC Name

ethyl 2-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPXIOGYOLJXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057793
Record name Ethyl 2-oxo-4-phenylbutyrate
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-4-phenylbutyrate

CAS RN

64920-29-2
Record name Ethyl α-oxobenzenebutanoate
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Record name Ethyl 2-oxo-4-phenylbutyrate
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Record name Ethyl 2-oxo-4-phenylbutyrate
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Synthesis routes and methods I

Procedure details

2-Oxo-4-phenylbutyric acid (130 g) is added to a mixture of 650 ml of ethanol and 13 ml of concentrated sulfuric acid, and the whole mixture is refluxed for 5 hours. The reaction mixture is concentrated to approximately half the original volume, and then diluted with 500 ml of water. The resulting oil is collected and, the aqueous layer is extracted with ethyl acetate. The extract and the oil are combined and dried, and the solvent is distilled off under reduced pressure. The residue is distilled under reduced pressure to give 113 g of ethyl 2-oxo-4-phenylbutyrate as a colorless oil boiling at 135°-141° C./3 mmHg.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 500 ml flask was charged a solution dissolving 41.6 g (200 mmol) of 2-hydroxy-4-phenylbutyric acid ethyl ester in methylene chloride (100 ml) and 148.8 g (purity 12%, 240 mmol) of sodium hypochlorite, and cooled at 5° C. To the reaction mixture was added 86 mg (0.4 mmol) of 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy and further added 3.02 g (36 mmol) of sodium hydrogen carbonate. The gradual exothermal reaction proceeded, and the starting material of 2-hydorxy-4-phenylbutyric acid ethyl ester was disappeared in 1.5 hours. The reaction was terminated by adding 100 ml of 5% sodium thiosulfate aqueous solution and was separated. The organic phase was washed with 50 ml of 5% sodium thiosulfate aqueous solution and then 100 ml of 1% sodium carbonate aqueous solution, followed by the removal of the solvent by a rotary evaporator. The residue was subjected to distillation under reduced pressure to obtain 40 g of 2-keto-4-phenylbutyric acid ethyl ester having a boiling point of 103° C. at 0.3 mmHg. The yield was 92%.
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
148.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 200 ml flask was charged with a solution dissolving 20.8 g (100 mmol) of 2-hydroxy-4-phenylbutyric acid ethyl ester in methylene chloride (50 ml) and 72.6 g (purity 12.3%, 120 mmol) of sodium hypochlorite, and cooled at 6° C. To the reaction mixture was added 43 mg (0.2 mmol) of 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy and further added 10 ml (10 mmol) of 1N hydrochloric acid. The gradual exothermal reaction proceeded, and the starting material of 2-hydroxy-4-phenylbutyric acid ethyl ester was disappeared in 30 minutes. After the reaction was stopped by adding 10 ml of 5% sodium thiosulfate aqueous solution, the reaction mixture was subjected to the after treatment as described in Example 1 to obtain 18.55 g of 2-keto-4-phenylbutyric acid ethyl ester. The yield was 90%.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
72.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

According to the same procedure as described in Example 2, using 20.8 g (100 mmol) of 2-hydroxy-4-phenylbutyric acid ethyl ester, methylene chloride (50 ml), 72.6 g (purity 12.3%, 120 mmol) of sodium hypochlorite, 43 mg (0.2 mmol) of 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy, and 10 ml (10 mmol) of 1N sulfuric acid, was obtained 18.95 g of 2-keto-4-phenylbutyric acid ethyl ester. The yield was 92%.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
72.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-oxo-4-phenylbutyrate
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Ethyl 2-oxo-4-phenylbutyrate

Q & A

A: Ethyl 2-oxo-4-phenylbutyrate serves as a crucial starting material for synthesizing various chiral compounds, particularly pharmaceuticals like Angiotensin-Converting Enzyme (ACE) inhibitors []. Its asymmetric reduction yields ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a key intermediate in the production of these drugs.

ANone: Several catalytic approaches are employed for this reaction.

  • Enzymatic Reduction: Baker's yeast (Saccharomyces cerevisiae) is commonly used [, , ]. Specific enzymes like carbonyl reductases and alcohol dehydrogenases have shown promise for this transformation [, , , , , , ].
  • Heterogeneous Catalysis: Platinum catalysts supported on various materials, such as alumina [, , , , , , ], alumina-carbon composites [], and ordered mesoporous carbon [], have been investigated. Cinchonidine is frequently used as a chiral modifier in these systems [, , , ].

ANone: Several factors play a role, including:

  • Catalyst: The choice of catalyst (enzyme or metal) and its specific characteristics greatly impact enantioselectivity [, , , , ]. For instance, Pt particle size in Pt/Alumina-Carbon catalysts influences enantioselectivity [].
  • Reaction Medium: Solvent polarity and structure can affect enzyme behavior and selectivity []. For instance, dimethylbenzene and cyclohexane, despite having the same log P value, lead to opposite enantiomers when used as reaction media with baker's yeast [].
  • Reaction Conditions: Parameters like temperature, pressure (in the case of hydrogenation), and pH influence both the reaction rate and enantiomeric excess [, , ].

ANone: Its molecular formula is C12H14O3, and its molecular weight is 206.24 g/mol.

A: While the provided research doesn't delve into detailed spectroscopic data, researchers have used techniques like UV-Vis spectroscopy to characterize catalysts and monitor changes in enzyme structure during reactions [, ].

A: Ethyl 2-oxo-4-phenylbutyrate and its reduction product can be detrimental to the stability and activity of enzymes []. Additionally, mass transfer limitations between phases can hinder biocatalytic efficiency in conventional biphasic systems [].

A: * Enzyme Engineering: Directed evolution has been employed to improve the chemical stability of enzymes like glucose dehydrogenase in the presence of hydrophobic substrates like ethyl 2-oxo-4-phenylbutyrate [].* Novel Reaction Systems: Thermosensitive ionic liquids have been explored to enhance mass transfer and biocatalyst-substrate interaction, leading to improved product yield and enantiomeric excess [].

A: Docking studies help researchers understand the interaction between ethyl 2-oxo-4-phenylbutyrate, the enzyme, and the cofactor NADPH, providing insights into the factors governing stereoselectivity []. This understanding can guide the selection and engineering of enzymes for specific stereochemical outcomes.

A: While the provided research doesn't explicitly focus on modifying ethyl 2-oxo-4-phenylbutyrate, studies on enzymes like Rhodococcus erythropolis alcohol dehydrogenase (ReADH) highlight the importance of substrate structure []. Engineering ReADH to accommodate bulkier substitutions near the carbonyl group is crucial for its activity towards ethyl 2-oxo-4-phenylbutyrate and similar substrates []. This underscores the potential impact of structural modifications on substrate acceptance and reaction outcomes.

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